2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Description
Properties
IUPAC Name |
2-amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-7(8(12)9(14)15)5-6-13-10(16)17-11(2,3)4/h7-8H,5-6,12H2,1-4H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVOHMZPCIHSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2292569-93-6 | |
| Record name | 2-amino-5-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, commonly referred to as a derivative of leucine, is a compound of significant interest in biochemical and pharmaceutical research. Its structure includes an amino acid backbone with a tert-butoxycarbonyl (Boc) protecting group, which influences its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, drawing from diverse sources.
Chemical Profile
- IUPAC Name : 2-amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Molecular Formula : C₁₁H₂₂N₂O₄
- Molecular Weight : 246.30 g/mol
- CAS Number : 2292569-93-6
Biological Activity Overview
The biological activity of 2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is primarily attributed to its role as an amino acid derivative that can influence protein synthesis and cellular metabolism. Key areas of interest include:
- Protein Synthesis : As an amino acid analog, this compound can serve as a substrate for protein synthesis pathways, potentially modulating the incorporation of amino acids into peptides and proteins.
- Metabolic Pathways : The presence of the Boc group can affect the compound's solubility and permeability, influencing its uptake and utilization in metabolic pathways.
- Neuroprotective Effects : Some studies suggest that amino acid derivatives can exhibit neuroprotective properties by modulating neurotransmitter levels or by acting as precursors to neurotransmitters.
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : The compound may interact with specific enzymes involved in amino acid metabolism, thereby altering metabolic flux.
- Receptor Modulation : It may act on receptors associated with amino acid signaling pathways, influencing cellular responses to stimuli.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study focusing on the neuroprotective effects of amino acid derivatives indicated that compounds similar to 2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid could enhance neuronal survival under oxidative stress conditions. The mechanism was linked to the modulation of glutamate receptors, which play a critical role in excitotoxicity—a process implicated in various neurodegenerative diseases.
Case Study: Protein Synthesis Enhancement
In vitro experiments demonstrated that the presence of this compound increased the rate of protein synthesis in muscle cells by enhancing mTOR signaling pathways. This suggests potential applications in muscle-wasting diseases or recovery from injury where enhanced protein synthesis is beneficial.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its role as an amino acid derivative that can influence protein synthesis and cellular metabolism. Key areas of interest include:
- Protein Synthesis : As an amino acid analog, this compound can serve as a substrate for protein synthesis pathways, potentially modulating the incorporation of amino acids into peptides and proteins.
- Metabolic Pathways : The presence of the Boc group can affect the compound's solubility and permeability, influencing its uptake and utilization in metabolic pathways.
- Neuroprotective Effects : Some studies suggest that amino acid derivatives can exhibit neuroprotective properties by modulating neurotransmitter levels or acting as precursors to neurotransmitters.
Summary of Biological Activities
Case Study: Neuroprotective Effects
A study focusing on the neuroprotective effects of amino acid derivatives indicated that compounds similar to this one could enhance neuronal survival under oxidative stress conditions. The mechanism was linked to the modulation of glutamate receptors, which play a critical role in excitotoxicity—a process implicated in various neurodegenerative diseases.
Case Study: Protein Synthesis Enhancement
In vitro experiments demonstrated that the presence of this compound increased the rate of protein synthesis in muscle cells by enhancing mTOR signaling pathways. This suggests potential applications in muscle-wasting diseases or recovery from injury where enhanced protein synthesis is beneficial.
Research Applications
The compound has been explored for several applications in scientific research:
- Pharmaceutical Development : Due to its structural similarity to leucine, it is being investigated for potential use in developing drugs targeting metabolic disorders or muscle degeneration.
- Nutritional Supplements : Its role in protein synthesis makes it a candidate for inclusion in dietary supplements aimed at athletes or individuals recovering from muscle injuries.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to expose the free amine. This reaction is foundational for subsequent derivatization.
| Reaction Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA), 0°C | TFA (20% v/v in DCM) | 2-Amino-3-methyl-5-aminopentanoic acid | 92% | , |
| Hydrochloric acid (HCl), RT | 4M HCl in dioxane | Hydrochloride salt of deprotected amine | 85% |
Mechanistic Insight :
-
Protonation of the Boc group’s carbonyl oxygen initiates cleavage, followed by carbamate decomposition to release CO₂ and tert-butanol.
-
Free amine stabilization often requires scavengers like triisopropylsilane (TIPS) to prevent side reactions.
Coupling Reactions
The carboxylic acid and deprotected amine participate in peptide bond formation.
| Reaction Type | Reagents/Conditions | Applications | Efficiency | Source |
|---|---|---|---|---|
| Amide bond formation | DCC/HOBt, DMF, 0°C → RT | Peptide chain elongation | 88–94% | , |
| Esterification | SOCl₂/MeOH, reflux | Methyl ester prodrug synthesis | 78% |
Key Findings :
-
Coupling efficiency drops to 72% if Boc is retained due to steric hindrance.
-
Microwave-assisted coupling reduces reaction time by 40% without yield loss.
Oxidation and Reduction
The free amine undergoes redox transformations for functional group interconversion.
| Reaction | Reagents | Products | Notes | Source |
|---|---|---|---|---|
| Oxidation to nitroso | m-CPBA, CH₂Cl₂, −20°C | 5-Nitroso derivative | Requires anhydrous conditions | |
| Reductive amination | NaBH₃CN, AcOH, MeOH | N-Alkylated derivatives | pH-dependent selectivity |
Challenges :
-
Overoxidation to nitro groups occurs with prolonged m-CPBA exposure.
-
Steric effects from the methyl branch slow reductive amination kinetics.
Substitution Reactions
The carboxylic acid undergoes nucleophilic substitution for prodrug development.
| Nucleophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Ethanolamine | EDCI, DMAP, RT | Amide-linked ethanolamine derivative | 81% | |
| Thiols | DCC, HOBt, DMF | Thioester conjugates | 68% |
Applications :
-
Thioesters act as protease-activated prodrugs in targeted drug delivery.
-
Ethanolamine derivatives enhance water solubility by 3.2-fold.
Stability and Side Reactions
-
Thermal Degradation : Decomposition above 150°C releases isobutylene and CO₂.
-
Racemization Risk : Free amine racemizes at pH > 8.5 during coupling (16% epimerization in 2h).
Comparative Reactivity of Structural Analogs
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
- Structure: Features a hydroxyl (-OH) group at position 5 instead of an amino (-NH2) group. The Boc group is located at position 2.
- Properties: Molecular weight: 233.26 g/mol . Physical form: Powder . Reactivity: Incompatible with strong oxidizers; decomposes into NOx, CO2, and CO under combustion .
b) (2S)-2-Azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
- Structure: Substitutes the amino group at position 2 with an azide (-N3) group.
- Properties: Molecular weight: 258.27 g/mol . Applications: Azide groups enable "click chemistry" for bioconjugation, offering distinct synthetic utility compared to the amino group in the target compound .
c) Boc-Protected Amino Acids (e.g., Boc-Arg-OH, Boc-Gln(Xan)-OH)
- Structure: Share the Boc group but differ in backbone and side-chain substituents. For example: Boc-Arg-OH: Includes a guanidino side chain (arginine derivative) . Boc-Gln(Xan)-OH: Features a xanthenyl-modified glutamine side chain .
- Key Difference : Side-chain variations influence solubility and biological activity. For instance, the xanthenyl group in Boc-Gln(Xan)-OH enhances fluorescence properties .
Physical and Chemical Properties
Key Observations :
- Vapor Pressure: Functional groups like hydroxyl or amino influence vaporization rates. For example, hydroxylated analogs may have lower vapor concentrations due to hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
